molecular formula C19H18N4O3 B11145393 5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11145393
M. Wt: 350.4 g/mol
InChI Key: HAKLHHOBRHFKAB-UHFFFAOYSA-N
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Description

The compound 5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a 2-furyl substituent at the 5-position and a 2-(5-methoxyindol-3-yl)ethyl group at the N~3~ position. Its structure combines a heterocyclic pyrazole core with an indole moiety, a configuration observed in bioactive molecules targeting receptors such as melatonin and serotonin .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

5-(furan-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-25-13-4-5-15-14(9-13)12(11-21-15)6-7-20-19(24)17-10-16(22-23-17)18-3-2-8-26-18/h2-5,8-11,21H,6-7H2,1H3,(H,20,24)(H,22,23)

InChI Key

HAKLHHOBRHFKAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Incorporation of the Indole Moiety: The indole moiety is often synthesized separately and then coupled to the pyrazole-furan intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides or alkyl groups.

Scientific Research Applications

5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways by binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
5-(2-Furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide - 5-(2-furyl)
- N~3~-[2-(5-methoxyindol-3-yl)ethyl]
Hypothesized receptor binding via indole motif
5-[2-(5-Methoxyindol-3-yl)ethyl]-3-(3-phenylpropyl)-1,3,4-oxadiazol-2(3H)-one (Compound 15) Oxadiazol-2(3H)-one - 5-(indole-ethyl)
- 3-(phenylpropyl)
Selective melatonin receptor agonist (MT1/MT2)
5-(Furan-2-yl)-N'-(2-oxoindol-3-yl)-1H-pyrazole-3-carbohydrazide Pyrazole-carbohydrazide - 5-(2-furyl)
- N'-(2-oxoindol-3-yl)
Unknown; hydrazide may influence solubility
3,4-Dimethoxy-N-[2-(5-methoxyindol-3-yl)ethyl]benzamide Benzamide - 3,4-dimethoxy
- N-[2-(5-methoxyindol-3-yl)ethyl]
Unreported activity; similar indole-ethyl chain
N-Isopropyl-N-[2-(5-methoxyindol-3-yl)ethyl]propan-2-amine (5-MeO-DiPT) Tryptamine - N,N-diisopropyl
- 2-(5-methoxyindol-3-yl)ethyl
Serotonergic agonist (5-HT1A/2A receptors)
Key Observations:

Core Structure Differences: The target compound’s pyrazole-3-carboxamide core distinguishes it from oxadiazolone (Compound 15) and tryptamine (5-MeO-DiPT) analogs. Pyrazole derivatives often exhibit metabolic stability compared to oxadiazolones, which may hydrolyze more readily .

Substituent Impact :

  • The 2-(5-methoxyindol-3-yl)ethyl group is a common motif in neuroactive compounds (e.g., melatonin analogs in and tryptamines in ). This substituent likely contributes to receptor binding via π-π stacking or hydrophobic interactions .
  • The 5-(2-furyl) group in the target compound introduces a heteroaromatic ring, which may enhance solubility compared to purely alkyl or phenyl substituents (e.g., Compound 15’s phenylpropyl group) .

Pharmacological and Functional Insights

Receptor Selectivity and Binding
  • Melatonin Receptor Analogs : Compound 15 () demonstrates MT1/MT2 receptor selectivity, attributed to its indole-ethyl and oxadiazolone moieties. The target compound’s indole-ethyl group may similarly anchor receptor binding, but its pyrazole core could modulate selectivity .
  • Serotonergic Analogs: Tryptamines like 5-MeO-DiPT () bind 5-HT receptors via the indole-ethylamine backbone. The target compound’s carboxamide and furyl groups may redirect activity toward non-serotonergic targets (e.g., neurotensin receptors) .
Physicochemical Properties
  • Metabolic Stability : Pyrazole rings are generally resistant to oxidative metabolism, suggesting longer half-lives than oxadiazolone or tryptamine analogs .

Biological Activity

The compound 5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 286.32 g/mol

The compound features a pyrazole ring, a furan moiety, and an indole structure, contributing to its unique pharmacological profile.

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In studies involving various pyrazole compounds, it was found that modifications to the pyrazole nucleus can enhance anti-inflammatory activity. For instance, compounds similar to 5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide have shown promising results in carrageenan-induced paw edema models, demonstrating up to 84% inhibition compared to standard anti-inflammatory drugs like diclofenac .

2. Neuroprotective Effects

The compound has been associated with neuroprotective properties, particularly in the context of neurotoxicity reduction in neuron cells. This effect is crucial for developing treatments for neurodegenerative diseases. The neuroprotective mechanism involves reducing oxidative stress and inhibiting apoptotic pathways in neuronal cells .

3. Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives can exhibit antimicrobial properties. For example, certain structural modifications have led to compounds that show efficacy against various bacterial strains, including E. coli and Bacillus subtilis. The exact antimicrobial activity of 5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide requires further investigation but aligns with the general trend observed in similar compounds .

The biological activities of 5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a significant role in inflammation.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound can reduce oxidative damage in cells, particularly in neuronal tissues.
  • Modulation of Neurotransmitter Systems : The indole moiety is known to interact with serotonin receptors, suggesting potential effects on mood regulation and neuroprotection.

Case Study 1: Anti-inflammatory Activity Assessment

A study evaluated the anti-inflammatory effects of various pyrazole derivatives using the carrageenan-induced paw edema model in rats. The tested derivatives showed significant inhibition rates compared to controls. Notably, compounds structurally related to 5-(2-furyl)-N~3~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide demonstrated over 80% inhibition within three hours post-administration .

Case Study 2: Neuroprotection in Cellular Models

Another investigation focused on the neuroprotective effects of pyrazole derivatives on neuronal cell cultures subjected to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and preserve cellular integrity through antioxidant mechanisms .

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